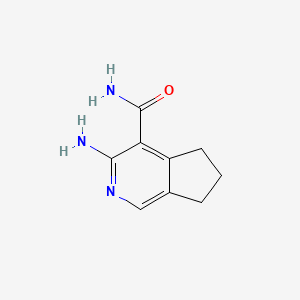
1-Methyl-4(1H)-quinolinimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4(1H)-quinolinimine is a heterocyclic compound with the molecular formula C10H9N It is a derivative of quinoline, where a methyl group is attached to the nitrogen atom at the 1-position, and an imine group is present at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4(1H)-quinolinimine can be synthesized through several methods. One common approach involves the condensation of 1-methylquinoline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then cyclized to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4(1H)-quinolinimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the imine group can yield 1-methyl-4-quinolinamine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 1-Methyl-4-quinolinamine.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
1-Methyl-4(1H)-quinolinimine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-methyl-4(1H)-quinolinimine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The compound’s imine group can also participate in nucleophilic addition reactions, forming covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
1-Methyl-4(1H)-quinolinone: Similar in structure but contains a carbonyl group instead of an imine.
1-Methyl-4(1H)-quinoline: Lacks the imine group, making it less reactive in certain chemical reactions.
4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: Contains a different heterocyclic core but shares some functional groups.
Uniqueness: 1-Methyl-4(1H)-quinolinimine is unique due to its imine functionality, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing enzyme inhibitors and other bioactive molecules.
Propriétés
Numéro CAS |
2400-75-1 |
|---|---|
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
1-methylquinolin-4-imine |
InChI |
InChI=1S/C10H10N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h2-7,11H,1H3 |
Clé InChI |
AZHUOPNKXMFIAA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N)C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




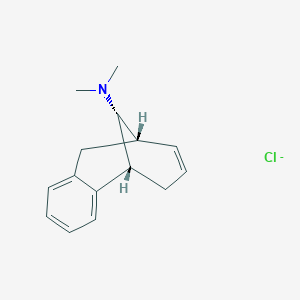
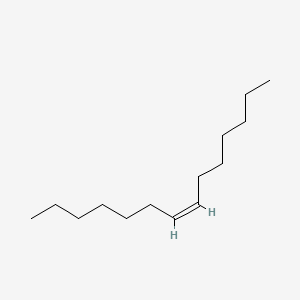
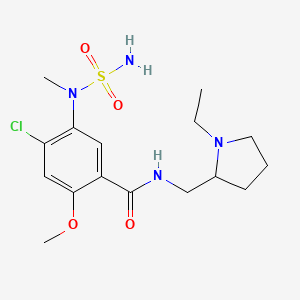

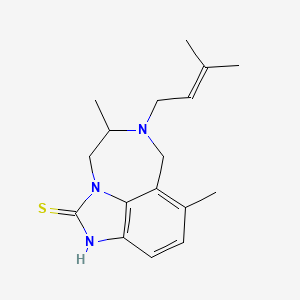

![4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane](/img/structure/B12712656.png)



